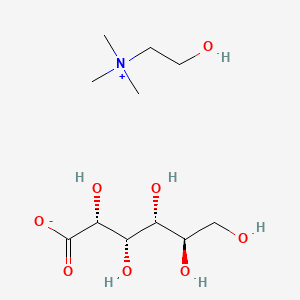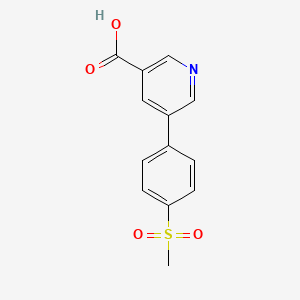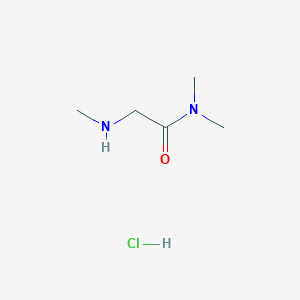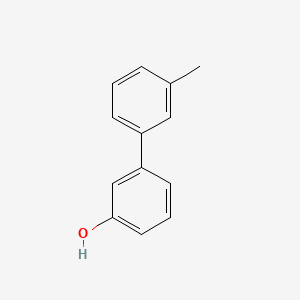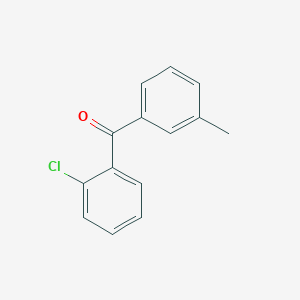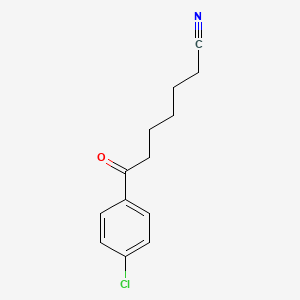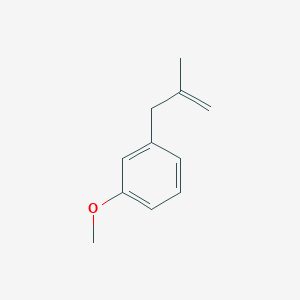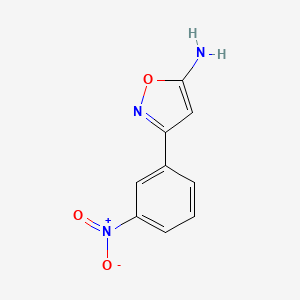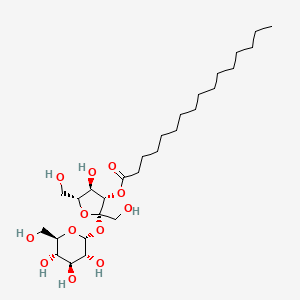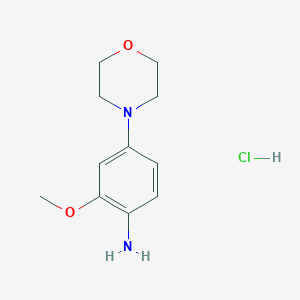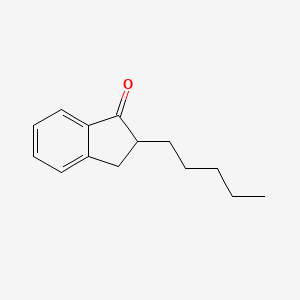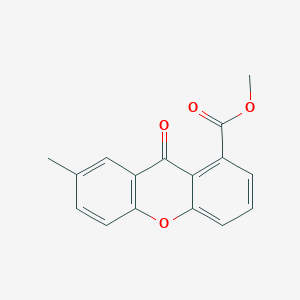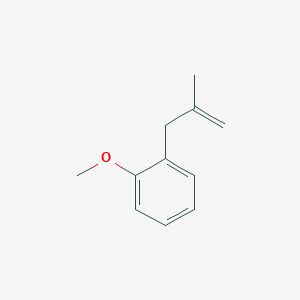
3-(2-Methoxyphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2-methyl-1-propene, otherwise known as 2-methoxy-3-methyl-1-propene, is an organic compound with a wide range of applications. It is a colorless liquid with a pleasant odor and is used in a variety of industries, from perfumery to medicine. Its chemical formula is C7H10O, and it is a naturally occurring compound found in many plants. It is also known as isopropyl myristate, and is used in the production of cosmetics, pharmaceuticals, and food products.
Applications De Recherche Scientifique
Medicine: Antioxidant Properties
“3-(2-Methoxyphenyl)-2-methyl-1-propene” may exhibit antioxidant properties due to its phenolic structure, which can donate hydrogen atoms to free radicals, thus preventing oxidative stress-related diseases . This compound could be explored for its potential use in preventing or treating conditions caused by oxidative damage, such as cardiovascular diseases and certain types of cancer.
Materials Science: Polymer Synthesis
The presence of a methoxyphenyl group in “3-(2-Methoxyphenyl)-2-methyl-1-propene” suggests potential applications in polymer synthesis. It could be used as a monomer or a cross-linking agent in creating new polymeric materials with specific mechanical and thermal properties suitable for industrial applications .
Energy Production: Photoinitiator for 3D Printing
The compound’s potential as a photoinitiator in 3D printing applications within the energy production sector is noteworthy. It could be used to initiate polymerization reactions when exposed to light, contributing to the development of high-resolution 3D printed materials for energy devices .
Propriétés
IUPAC Name |
1-methoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDWRVYVXCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609229 | |
| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
91969-32-3 | |
| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



